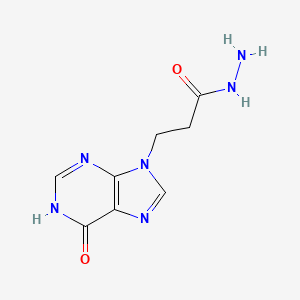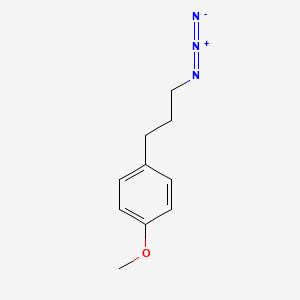
1-(3-Azidopropyl)-4-methoxybenzene
Vue d'ensemble
Description
1-(3-Azidopropyl)-4-methoxybenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis, particularly in click chemistry. The compound features a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in an azide group. This structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidopropyl)-4-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.
Formation of 4-Methoxybenzyl Bromide: The alcohol is converted to 4-methoxybenzyl bromide using hydrobromic acid.
Nucleophilic Substitution: The bromide is then reacted with sodium azide in a nucleophilic substitution reaction to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Azidopropyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups.
Cycloaddition Reactions: It can participate in click chemistry, particularly in Huisgen 1,3-dipolar cycloaddition to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts are often used in click chemistry.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Major Products
Substitution: Various substituted azides.
Cycloaddition: Triazoles.
Reduction: Amines.
Applications De Recherche Scientifique
1-(3-Azidopropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Azidopropyl)-4-methoxybenzene largely depends on the type of reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl Azide: Similar structure but lacks the propyl chain.
3-Phenylpropylazide: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetylene: Similar structure but with an alkyne group instead of an azide.
Uniqueness
1-(3-Azidopropyl)-4-methoxybenzene is unique due to the presence of both the methoxy group and the azide group, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Propriétés
Numéro CAS |
583825-29-0 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(3-azidopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3 |
Clé InChI |
UDIBAKKSJQBIEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
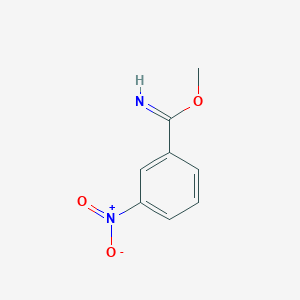
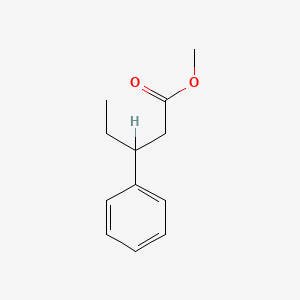
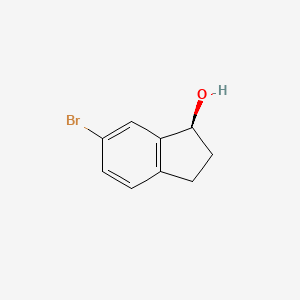
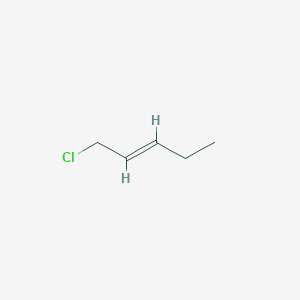
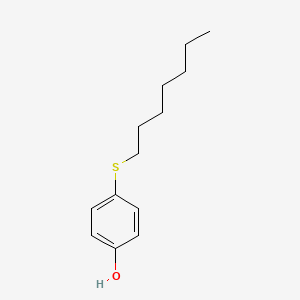

![5-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8739819.png)

![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)

![Ethyl 3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8739859.png)
